
6'-Desmethoxy-6'-hydroxy Noscapine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6’-Desmethoxy-6’-hydroxy Noscapine is a derivative of noscapine, an isoquinoline alkaloid primarily known for its antitussive (cough suppressant) properties. This compound is characterized by the absence of a methoxy group and the presence of a hydroxy group at the 6’ position, which distinguishes it from its parent compound, noscapine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6’-Desmethoxy-6’-hydroxy Noscapine typically involves the demethylation of noscapine followed by hydroxylation. The process begins with the selective removal of the methoxy group at the 6’ position using reagents such as boron tribromide (BBr3) under controlled conditions. The resulting intermediate is then subjected to hydroxylation using oxidizing agents like hydrogen peroxide (H2O2) or sodium periodate (NaIO4) to introduce the hydroxy group at the desired position .
Industrial Production Methods: Industrial production of 6’-Desmethoxy-6’-hydroxy Noscapine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and reaction time, as well as the use of industrial-grade reagents and catalysts .
Analyse Chemischer Reaktionen
Types of Reactions: 6’-Desmethoxy-6’-hydroxy Noscapine undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form corresponding alcohols or amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed:
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols or amines
Substitution: Formation of various substituted derivatives
Wissenschaftliche Forschungsanwendungen
6’-Desmethoxy-6’-hydroxy Noscapine has a wide range of scientific research applications, including:
Chemistry: Used as a reference material for analytical studies and as a starting material for the synthesis of other bioactive molecules.
Biology: Investigated for its potential effects on cellular processes and signaling pathways.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research due to its structural similarity to noscapine, which has shown anti-tumor properties.
Wirkmechanismus
The mechanism of action of 6’-Desmethoxy-6’-hydroxy Noscapine is believed to be similar to that of noscapine. It primarily acts as a sigma receptor agonist, which is thought to mediate its antitussive effects. Experimental evidence suggests that pretreatment with sigma-specific antagonists reduces the activity of noscapine, indicating the involvement of sigma receptors. Additionally, it may interact with other molecular targets and pathways, contributing to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Noscapine: The parent compound, known for its antitussive properties.
6’-Methoxy Noscapine: A derivative with a methoxy group at the 6’ position.
Hydroxy Noscapine: A derivative with a hydroxy group at a different position.
Comparison: 6’-Desmethoxy-6’-hydroxy Noscapine is unique due to the specific absence of a methoxy group and the presence of a hydroxy group at the 6’ position. This structural modification can influence its chemical reactivity and biological activity, potentially offering distinct advantages in certain applications compared to its parent compound and other derivatives .
Eigenschaften
Molekularformel |
C21H21NO7 |
|---|---|
Molekulargewicht |
399.4 g/mol |
IUPAC-Name |
(3S)-6-hydroxy-7-methoxy-3-[(5R)-4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C21H21NO7/c1-22-7-6-10-8-13-19(28-9-27-13)20(26-3)14(10)16(22)17-11-4-5-12(23)18(25-2)15(11)21(24)29-17/h4-5,8,16-17,23H,6-7,9H2,1-3H3/t16-,17+/m1/s1 |
InChI-Schlüssel |
ZVVDUSONGUODLU-SJORKVTESA-N |
Isomerische SMILES |
CN1CCC2=CC3=C(C(=C2[C@@H]1[C@@H]4C5=C(C(=C(C=C5)O)OC)C(=O)O4)OC)OCO3 |
Kanonische SMILES |
CN1CCC2=CC3=C(C(=C2C1C4C5=C(C(=C(C=C5)O)OC)C(=O)O4)OC)OCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-amino-4-methoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B13428377.png)
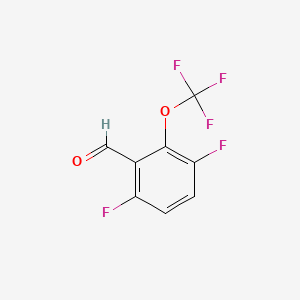
![manganese(3+);4-[10,15,20-tris(4-sulfophenyl)porphyrin-21,22-diid-5-yl]benzenesulfonate;hydrochloride](/img/structure/B13428387.png)
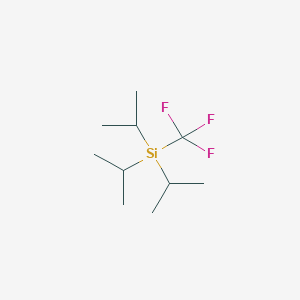
![2-(2,2-difluoroethoxy)-N-(5,8-dimethoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B13428394.png)
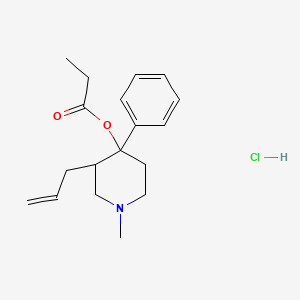
![1-isopropyl-6-(pyridin-2-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B13428400.png)
![8-Fluoro-2,6-diazaspiro[3.4]octane](/img/structure/B13428402.png)
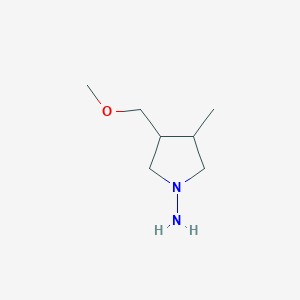
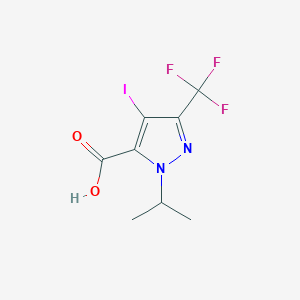

![1-[4-Bromo-2-(bromomethyl)phenyl]-3,3-difluoro-pyrrolidine](/img/structure/B13428411.png)
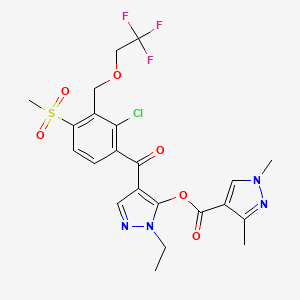
![3-(6-Methoxy-3-azabicyclo[3.1.1]heptan-3-yl)-3-oxopropanenitrile](/img/structure/B13428421.png)
